molecular formula C22H30O4S B13142168 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] CAS No. 133786-63-7

2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]

Cat. No.: B13142168
CAS No.: 133786-63-7
M. Wt: 390.5 g/mol
InChI Key: STMOVLDHDWQKJN-UHFFFAOYSA-N
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Description

6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is an organic compound that features a thiobisphenol structure. This compound is characterized by the presence of two phenol groups connected by a sulfur atom, with tert-butyl and hydroxymethyl substituents. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) typically involves the reaction of 4-(tert-butyl)-2-(hydroxymethyl)phenol with a sulfur-containing reagent. Common reagents include sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2). The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide (NaOH) to neutralize the acidic by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various alkylating agents or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects due to its phenolic structure.

    Industry: Utilized as an additive in polymers and resins to enhance stability and performance.

Mechanism of Action

The mechanism of action of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Another bisphenol compound with different substituents.

    4,4’-Thiobisphenol: Lacks the tert-butyl and hydroxymethyl groups.

    2,2’-Thiobis(4-methylphenol): Similar structure but with methyl groups instead of tert-butyl and hydroxymethyl groups.

Uniqueness

6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity, while the hydroxymethyl groups offer additional sites for chemical modification.

Properties

CAS No.

133786-63-7

Molecular Formula

C22H30O4S

Molecular Weight

390.5 g/mol

IUPAC Name

4-tert-butyl-2-[5-tert-butyl-2-hydroxy-3-(hydroxymethyl)phenyl]sulfanyl-6-(hydroxymethyl)phenol

InChI

InChI=1S/C22H30O4S/c1-21(2,3)15-7-13(11-23)19(25)17(9-15)27-18-10-16(22(4,5)6)8-14(12-24)20(18)26/h7-10,23-26H,11-12H2,1-6H3

InChI Key

STMOVLDHDWQKJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)CO)C(C)(C)C)O)CO

Origin of Product

United States

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